5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-7-yl benzenecarboxylate
Overview
Description
5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-7-yl benzenecarboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzoxazole ring fused with a benzenecarboxylate group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-7-yl benzenecarboxylate typically involves multiple steps. One common method includes the following steps:
Oxidation Reaction: The initial step involves the oxidation of a precursor compound to form a hydroxy ketone intermediate.
Isomerization Reaction: Under basic conditions, the hydroxy ketone undergoes isomerization to form an indanone compound.
Substitution Reaction: The indanone compound is then reacted with a chloroalkane to produce the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-7-yl benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Halogen substitution reactions can introduce different halogen atoms into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically use reagents like chlorine or bromine under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-7-yl benzenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-7-yl benzenecarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Similar in structure but with different functional groups.
5-Chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene: Contains an indole moiety instead of a benzoxazole ring.
Uniqueness
5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-7-yl benzenecarboxylate is unique due to its specific ring structure and the presence of both chloro and oxo functional groups. This combination of features makes it particularly versatile for various chemical reactions and applications.
Properties
IUPAC Name |
(5-chloro-2-oxo-3H-1,3-benzoxazol-7-yl) benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO4/c15-9-6-10-12(20-14(18)16-10)11(7-9)19-13(17)8-4-2-1-3-5-8/h1-7H,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRIJFCOWABWHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=CC3=C2OC(=O)N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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